molecular formula C8H12BrNO B6278330 3-(aminomethyl)-4-methylphenol hydrobromide CAS No. 2825006-88-8

3-(aminomethyl)-4-methylphenol hydrobromide

Cat. No.: B6278330
CAS No.: 2825006-88-8
M. Wt: 218.1
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Description

3-(aminomethyl)-4-methylphenol hydrobromide is an organic compound that belongs to the class of phenols. It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a methyl group and a hydroxyl group. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-methylphenol hydrobromide typically involves the bromination of 4-methylphenol followed by the introduction of an aminomethyl group. One common method includes the following steps:

    Bromination: 4-methylphenol is reacted with bromine in the presence of a catalyst to form 3-bromo-4-methylphenol.

    Aminomethylation: The brominated compound is then treated with formaldehyde and ammonia to introduce the aminomethyl group, resulting in 3-(aminomethyl)-4-methylphenol.

    Formation of Hydrobromide Salt: The final step involves the reaction of 3-(aminomethyl)-4-methylphenol with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using a flow reactor to ensure controlled bromination of 4-methylphenol.

    Automated Aminomethylation: Employing automated systems for the aminomethylation step to ensure consistency and efficiency.

    Crystallization and Purification: The hydrobromide salt is crystallized and purified to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-methylphenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(aminomethyl)-4-methylphenol hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-methylphenol hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the aminomethyl and hydroxyl groups.

    Pathways Involved: The compound can modulate enzymatic activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-4-methylphenol hydrochloride
  • 3-(aminomethyl)-4-methylphenol sulfate
  • 4-(aminomethyl)-3-methylphenol hydrobromide

Uniqueness

3-(aminomethyl)-4-methylphenol hydrobromide is unique due to its specific combination of functional groups and its hydrobromide salt form, which enhances its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

2825006-88-8

Molecular Formula

C8H12BrNO

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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